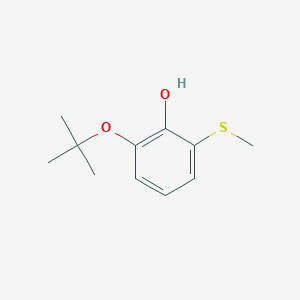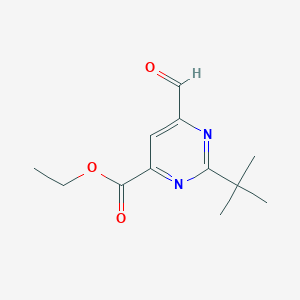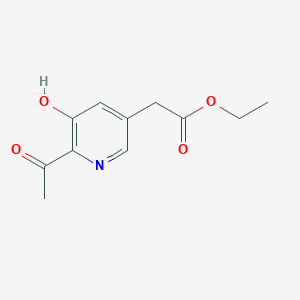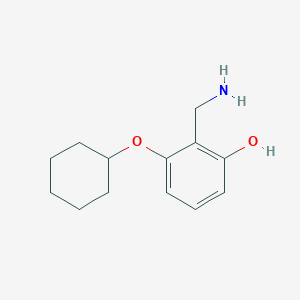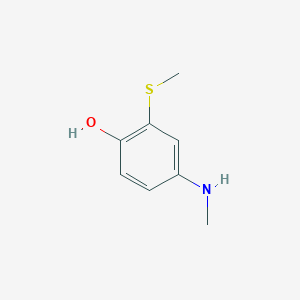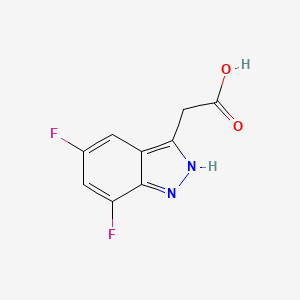
(5,7-Difluoro-1H-indazol-3-YL)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5,7-Difluoro-1H-indazol-3-YL)acetic acid: is a derivative of indazole, a heterocyclic aromatic organic compound. Indazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The presence of fluorine atoms in the compound enhances its chemical stability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (5,7-Difluoro-1H-indazol-3-YL)acetic acid typically involves the reaction of 5,7-difluoroindazole with bromoacetic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: (5,7-Difluoro-1H-indazol-3-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: (5,7-Difluoro-1H-indazol-3-YL)acetic acid is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. It has been shown to exhibit antimicrobial and anticancer activities, making it a valuable tool in drug discovery and development .
Medicine: The compound’s potential as a therapeutic agent is being explored in various medical applications. Its anticancer properties, in particular, have garnered significant interest, with studies showing its ability to inhibit the growth of cancer cells .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its stability and reactivity make it suitable for use in various industrial processes .
Mécanisme D'action
The mechanism of action of (5,7-Difluoro-1H-indazol-3-YL)acetic acid involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression .
Comparaison Avec Des Composés Similaires
(5-Fluoro-1H-indazol-3-YL)acetic acid: This compound is similar in structure but contains only one fluorine atom. It exhibits similar biological activities but may have different potency and selectivity.
(5,7-Dichloro-1H-indazol-3-YL)acetic acid: This compound contains chlorine atoms instead of fluorine. It may have different chemical and biological properties due to the presence of chlorine.
Uniqueness: The presence of two fluorine atoms in (5,7-Difluoro-1H-indazol-3-YL)acetic acid enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C9H6F2N2O2 |
|---|---|
Poids moléculaire |
212.15 g/mol |
Nom IUPAC |
2-(5,7-difluoro-2H-indazol-3-yl)acetic acid |
InChI |
InChI=1S/C9H6F2N2O2/c10-4-1-5-7(3-8(14)15)12-13-9(5)6(11)2-4/h1-2H,3H2,(H,12,13)(H,14,15) |
Clé InChI |
UYIIFLNEYYDCLB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=NNC(=C21)CC(=O)O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


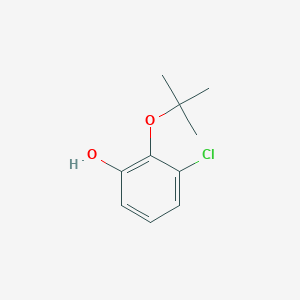
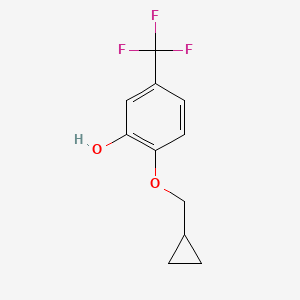

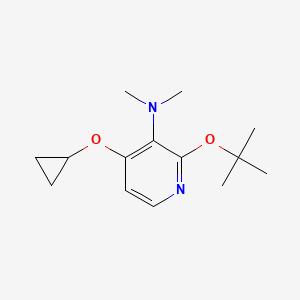
![(2-[(4-Methoxyphenyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14844741.png)
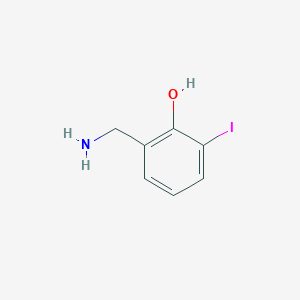
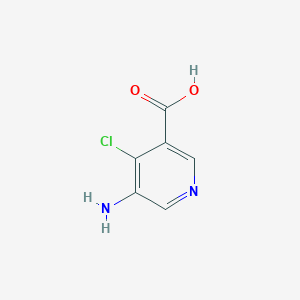
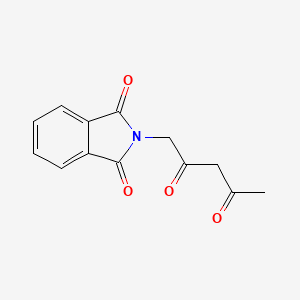
![[3-Amino-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14844766.png)
